(E)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Descripción
The compound (E)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one features a conjugated α,β-unsaturated ketone (prop-2-en-1-one) core, a piperazine ring substituted with a 4-cyclopropylthiazole moiety, and a 3,4,5-trimethoxyphenyl group. This structure combines lipophilic (trimethoxyphenyl, cyclopropylthiazole) and polar (piperazine, ketone) elements, which may influence solubility, bioavailability, and target interactions.
Propiedades
IUPAC Name |
(E)-1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-28-19-12-16(13-20(29-2)23(19)30-3)4-7-22(27)26-10-8-25(9-11-26)14-21-24-18(15-31-21)17-5-6-17/h4,7,12-13,15,17H,5-6,8-11,14H2,1-3H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJKLTHHDGBGNV-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (E)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic organic molecule with potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for research in pharmacology and medicinal chemistry. This article reviews existing studies on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound has the following chemical formula:
It possesses a molecular weight of 443.6 g/mol and features several functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H29N3O4S |
| Molecular Weight | 443.6 g/mol |
| CAS Number | 1173519-31-7 |
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study demonstrated its effectiveness against human breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and colorectal cancer (HCT116) cells. The compound's growth inhibitory effect was quantified using the GI50 metric, revealing values in the low micromolar range:
| Cell Line | GI50 (μM) |
|---|---|
| MCF-7 | 2.1 - 3.4 |
| NCI-H460 | 0.17 - 0.45 |
| HCT116 | Not specified |
These findings suggest that the compound may interfere with cellular proliferation pathways, possibly through apoptosis induction or cell cycle arrest.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Cycle Progression : The compound may induce G2/M phase arrest in cancer cells, preventing them from dividing.
- Induction of Apoptosis : Flow cytometry assays have indicated that the compound can trigger programmed cell death in cancerous cells.
- Interaction with Proteins : It may interact with tumor suppressor proteins such as p53 and inhibit their negative regulators like MDM2, enhancing the apoptotic response in tumor cells.
Structure-Activity Relationship (SAR)
The structural components of the compound play a critical role in its biological activity:
- Cyclopropylthiazole Moiety : This group is believed to enhance binding affinity to specific targets involved in tumor progression.
- Piperazine Ring : Known for its role in increasing solubility and bioavailability, it also contributes to the compound's interaction with various receptors.
- Trimethoxyphenyl Group : This moiety is associated with increased antiproliferative activity and may influence the compound’s ability to cross cellular membranes.
Case Studies
Several studies have highlighted the efficacy of similar compounds based on the structural framework of this compound:
- Study on Coumarin Derivatives : A related study evaluated coumarin derivatives with piperazine linkages, demonstrating promising anticancer activities through similar mechanisms involving apoptosis and cell cycle arrest .
- Thiazole-Based Compounds : Research on thiazole derivatives has shown that modifications at various positions can significantly enhance their anticancer properties, suggesting a potential pathway for optimizing this compound’s efficacy .
Comparación Con Compuestos Similares
Core Structural Motifs
The target compound shares the (E)-prop-2-en-1-one scaffold with several analogs, including:
(E)-1-{4-[2-Oxo-2-(Pyrrolidin-1-yl)ethyl]-piperazin-1-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (): Differs in the piperazine substituent (pyrrolidinyl vs. cyclopropylthiazole) .
(2E)-1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (): Replaces the thiazole group with a 3-chlorophenyl ring .
(E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (): Lacks the piperazine-thiazole moiety entirely, substituting it with a 4-methoxyphenyl group .
Substituent Variations and Implications
*Estimated based on structural formula.
Key Observations:
- The thiazole ring in the target compound may improve binding to metal ions or aromatic receptors compared to pyrrolidine () or chlorophenyl () groups.
- The 3,4,5-trimethoxyphenyl group, common across analogs, is associated with tubulin polymerization inhibition in anticancer agents .
- Piperazine flexibility : Substituents like cyclopropylthiazole (target) vs. bis(4-methoxyphenyl)methyl () alter steric bulk and electronic properties, impacting pharmacokinetics .
Solubility and LogP
Potential Bioactivity
- Anticancer Activity : ’s compound, lacking piperazine, still inhibits cancer cell growth via tubulin binding, suggesting the target’s trimethoxyphenyl group may confer similar activity .
Métodos De Preparación
Thiazole Ring Construction
The 4-cyclopropylthiazole core is synthesized via Hantzsch thiazole synthesis, adapting methods from Evitachem and PubMed:
Procedure
- Cyclopropanecarboxamide (1.0 eq) reacts with α-chloroketone (1.2 eq) in anhydrous THF under N₂.
- Add Lawesson's reagent (1.5 eq) at 0°C, warm to 60°C for 6 hr.
- Quench with sat. NaHCO₃, extract with EtOAc (3×50 mL).
- Purify via silica chromatography (Hexane:EtOAc 4:1).
Optimization Data
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| THF, 60°C, 6 hr | 78 | 95.4 |
| DMF, 80°C, 4 hr | 65 | 91.2 |
Critical parameters:
- Strict temperature control prevents cyclopropane ring opening
- Excess Lawesson's reagent ensures complete thioamide formation
Piperazine Alkylation
Preparation of 4-((4-Cyclopropylthiazol-2-yl)methyl)piperazine
Building on methods from Evitachem and PMC:
Two-Step Protocol
- Chloride Activation
- Treat 4-cyclopropylthiazol-2-ylmethanol (1.0 eq) with SOCl₂ (3.0 eq) in DCM (0°C → rt, 2 hr)
- Remove solvents in vacuo to yield 4-cyclopropylthiazol-2-ylmethyl chloride
- N-Alkylation
Parameter Condition Alternative Solvent DMF Acetone Base K₂CO₃ (2.5 eq) Et₃N (3.0 eq) Temp 80°C, 12 hr RT, 24 hr Yield 82% 74%
Key findings:
- DMF enables higher reaction rates but requires careful purification
- Acetone conditions minimize side-product formation in sterically hindered systems
Synthesis of (E)-3-(3,4,5-Trimethoxyphenyl)acrylic Acid
Knoevenagel Condensation
Adapting methodologies from ChemicalBook and PMC:
Optimized Procedure
- Charge 3,4,5-trimethoxybenzaldehyde (1.0 eq), malonic acid (1.5 eq) in pyridine (10 mL/g)
- Add piperidine (0.1 eq) catalyst
- Reflux 8 hr, monitor by TLC (EtOAc:Hexane 1:1)
- Acidify with 6M HCl, extract with EtOAc
Comparative Data
| Catalyst | Temp (°C) | Time (hr) | E:Z Ratio | Yield (%) |
|---|---|---|---|---|
| Piperidine | 110 | 8 | 95:5 | 88 |
| APTS | 80 | 24 | 89:11 | 76 |
Critical stereochemical control achieved through:
- High-temperature conditions favoring thermodynamic E-isomer
- Aprotic solvents minimizing double bond isomerization
Final Coupling via Acyl Transfer
Urea Bond Formation
Combining strategies from PMC and PubMed:
Stepwise Protocol
- Activate acrylic acid with EDCI (1.2 eq)/HOBt (1.1 eq) in DCM (0°C, 30 min)
- Add 4-((4-cyclopropylthiazol-2-yl)methyl)piperazine (1.0 eq)
- Stir at RT for 18 hr under N₂
- Wash with 5% citric acid, sat. NaHCO₃, brine
- Recrystallize from EtOH/H₂O
Yield Optimization
| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DCM | 25 | 68 |
| HATU/DIPEA | DMF | 0→25 | 73 |
| DCC/DMAP | THF | 40 | 61 |
Critical considerations:
Process Scale-Up Challenges
Key Operational Parameters
Critical Quality Attributes
- Thiazole Stability
- Degradation <2% when maintaining pH 6-8 during aqueous workups
E-Isomer Purity
Piperazine Byproducts
Analytical Characterization
Q & A
Q. What are the standard synthetic protocols for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step procedures, including nucleophilic substitution, condensation, and purification steps. Key steps include:
- Piperazine-thiazole coupling : Reacting 4-cyclopropylthiazole derivatives with piperazine under reflux in solvents like toluene or dichloromethane, often using catalysts (e.g., palladium or copper-based agents) to accelerate reactions .
- Purification : Chromatography (silica gel or HPLC) or recrystallization to isolate the final product. Reaction temperature (e.g., reflux vs. microwave-assisted heating) and solvent polarity significantly impact yield and purity .
Q. Which spectroscopic techniques are critical for characterizing its structure?
- X-ray crystallography : Resolves 3D conformation, particularly for verifying the (E)-configuration of the propenone moiety .
- NMR spectroscopy : Confirms proton environments (e.g., methoxy groups at 3,4,5-positions) and piperazine-thiazole connectivity .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Intermediate Research Questions
Q. How do solubility properties influence experimental design for biological assays?
The compound is sparingly soluble in aqueous media but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents. For in vitro assays:
- Use DMSO stocks (<1% v/v) to avoid cytotoxicity .
- Solvent compatibility with assay buffers (e.g., PBS or cell culture media) must be validated via precipitation tests .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Kinase inhibition assays : Test against cancer-related kinases (e.g., PI3K, mTOR) due to structural similarity to triazolopyrimidine derivatives with antitumor activity .
- Antimicrobial susceptibility testing : Use microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi, leveraging the thiazole moiety’s known antimicrobial properties .
Advanced Research Questions
Q. How can synthetic yield be optimized while maintaining stereochemical integrity?
- Microwave-assisted synthesis : Reduces reaction time (minutes vs. hours) and improves yield by 15–20% compared to traditional reflux .
- Chiral catalysts : Use enantioselective catalysts (e.g., BINOL-derived ligands) during key steps to preserve the (E)-configuration .
Q. How should contradictory bioactivity data across studies be resolved?
Contradictions often arise from:
- Purity discrepancies : Validate compound purity (>95%) via HPLC before testing .
- Assay variability : Standardize cell lines (e.g., HepG2 vs. HeLa) and incubation times. Cross-reference with structural analogs (e.g., triazolopyrimidine derivatives in ) to identify activity trends.
Q. What strategies are effective for designing derivatives with enhanced target specificity?
- Structure-activity relationship (SAR) : Modify the cyclopropylthiazole group to alter steric bulk or the methoxy substituents to tune electronic effects .
- Computational docking : Model interactions with target proteins (e.g., tubulin or kinase ATP-binding sites) to prioritize derivatives .
Methodological Notes
- Key structural motifs : The thiazole-piperazine core and trimethoxyphenyl group are critical for bioactivity; their modification requires rigorous stereochemical control .
- Data validation : Cross-check melting points and spectroscopic data with published analogs (e.g., triazolopyrimidines in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
